molecular formula C3H3Cl5 B1622584 1,1,1,3,3-Pentachloropropane CAS No. 23153-23-3

1,1,1,3,3-Pentachloropropane

Cat. No.: B1622584
CAS No.: 23153-23-3
M. Wt: 216.3 g/mol
InChI Key: VVWFZKBKXPXGBH-UHFFFAOYSA-N
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Description

1,1,1,3,3-Pentachloropropane is an organochlorine compound with the molecular formula C₃H₃Cl₅ and a molecular weight of 216.321 g/mol . It is a chlorinated derivative of propane, characterized by the presence of five chlorine atoms attached to the carbon chain. This compound is known for its use in various industrial applications due to its chemical stability and reactivity.

Preparation Methods

1,1,1,3,3-Pentachloropropane can be synthesized through several methods:

Chemical Reactions Analysis

1,1,1,3,3-Pentachloropropane undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: It can be reduced to form less chlorinated derivatives. Reducing agents like hydrogen gas in the presence of a catalyst can be used for this purpose.

    Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of chlorinated alcohols or acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield chlorinated alcohols, while reduction can produce partially dechlorinated alkanes.

Scientific Research Applications

1,1,1,3,3-Pentachloropropane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds and as a reagent in organic synthesis.

    Biology: Research studies have explored its potential effects on biological systems, although its use in this field is limited due to its toxicity.

    Medicine: There is limited application in medicine, primarily due to its toxic nature. it can be used in the synthesis of certain pharmaceuticals.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,1,3,3-pentachloropropane involves its interaction with various molecular targets. In the absence of a catalyst, it follows a free radical reaction mechanism. in the presence of a catalyst, it undergoes a non-chain redox mechanism . The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts or co-catalysts.

Comparison with Similar Compounds

1,1,1,3,3-Pentachloropropane can be compared with other similar compounds, such as:

    1,1,2,3,3-Pentachloropropane: This compound has a similar molecular formula but differs in the position of chlorine atoms.

    1-Chloro-3,3,3-trifluoropropene: This compound is used as an environmentally friendly alternative in various applications.

The uniqueness of this compound lies in its specific chlorine substitution pattern, which imparts distinct reactivity and stability compared to other chlorinated propanes.

Properties

IUPAC Name

1,1,1,3,3-pentachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl5/c4-2(5)1-3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWFZKBKXPXGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074901
Record name Propane, 1,1,1,3,3-pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propane, 1,1,1,3,3-pentachloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

23153-23-3
Record name 1,1,1,3,3-Pentachloropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23153-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,1,3,3-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023153233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,1,3,3-pentachloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 1,1,1,3,3-pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,3-pentachloropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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